molecular formula C25H27N3O3 B1193090 M1-PAM-B

M1-PAM-B

Numéro de catalogue: B1193090
Poids moléculaire: 417.51
Clé InChI: VISGMFIUEGSOJS-VXKWHMMOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

M1-PAM-B is a novel selective muscarinic M1 receptor positive allosteric modulator.

Applications De Recherche Scientifique

Cognitive Enhancement

Cognitive Function in Neurodegenerative Diseases:
Research indicates that M1-PAM-B and similar compounds can significantly improve cognitive function in models of Alzheimer's disease and schizophrenia. For instance, studies have demonstrated that these modulators can reverse cognitive deficits induced by atypical antipsychotics, enhancing recognition memory and cognitive flexibility without the cholinergic side effects typically associated with direct agonists .

Mechanisms of Action:
The efficacy of this compound in cognitive tasks has been linked to its ability to enhance cholinergic signaling selectively. Unlike non-selective acetylcholinesterase inhibitors, which improve attention but may cause gastrointestinal side effects, this compound has been shown to enhance cognitive flexibility and reduce response perseveration without altering attentional filtering . This specificity makes it a promising candidate for treating cognitive deficits in various psychiatric conditions.

Pharmacological Properties

Safety Profile:
One of the key advantages of this compound is its safety profile. Studies have shown that it does not produce significant cholinergic adverse effects or seizure liability at therapeutic doses . This characteristic is crucial for developing treatments aimed at long-term use in populations affected by cognitive disorders.

Comparative Efficacy:
When compared to other compounds in its class, such as VU6007477, this compound demonstrates superior potency and efficacy. For example, while VU6007477 showed robust cholinergic activity leading to seizures, this compound maintains a pure PAM profile with minimal agonist activity, making it a safer option for clinical applications .

Case Studies

Preclinical Studies:
In preclinical trials involving rodent models, this compound exhibited significant improvements in tasks measuring cognitive flexibility and memory retention. For instance, in novel object recognition tests, animals treated with this compound showed enhanced performance compared to controls . These findings suggest that this compound could be effective in reversing cognitive impairments associated with aging or neurodegenerative diseases.

Clinical Implications:
The potential for this compound extends beyond animal models. Ongoing clinical trials are exploring its efficacy in human subjects suffering from Alzheimer's disease and schizophrenia. Initial results indicate promising outcomes regarding cognitive improvement without significant side effects, reinforcing the need for further investigation into its therapeutic applications .

Data Summary

FeatureThis compoundVU6007477
Potency (EC50)0.92 μM230 nM
Agonist ActivityEC50 > 10 μMAgonist activity present
CNS PenetrationHighModerate
Cholinergic Side EffectsNonePresent
Cognitive Enhancement EfficacySignificantLimited

Propriétés

Formule moléculaire

C25H27N3O3

Poids moléculaire

417.51

Nom IUPAC

7-(((1S,2S)-2-Hydroxycyclohexyl)oxy)-2-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)isoindolin-1-one

InChI

InChI=1S/C25H27N3O3/c1-27-14-13-20(26-27)18-11-9-17(10-12-18)15-28-16-19-5-4-8-23(24(19)25(28)30)31-22-7-3-2-6-21(22)29/h4-5,8-14,21-22,29H,2-3,6-7,15-16H2,1H3/t21-,22-/m0/s1

Clé InChI

VISGMFIUEGSOJS-VXKWHMMOSA-N

SMILES

O=C1N(CC2=CC=C(C3=NN(C)C=C3)C=C2)CC4=C1C(O[C@@H]5[C@@H](O)CCCC5)=CC=C4

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

M1-PAM-B;  M1 PAM B;  M1PAMB

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M1-PAM-B
Reactant of Route 2
M1-PAM-B
Reactant of Route 3
Reactant of Route 3
M1-PAM-B
Reactant of Route 4
Reactant of Route 4
M1-PAM-B
Reactant of Route 5
Reactant of Route 5
M1-PAM-B
Reactant of Route 6
Reactant of Route 6
M1-PAM-B

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.